REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[O:13][CH3:14].[CH3:15][O:16][C:17]1[CH:18]=[C:19]([C:27](=[O:29])[CH3:28])[CH:20]=[C:21]([O:25][CH3:26])[C:22]=1[O:23][CH3:24]>>[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([CH:6]=[CH:28][C:27]([C:19]2[CH:20]=[C:21]([O:25][CH3:26])[C:22]([O:23][CH3:24])=[C:17]([O:16][CH3:15])[CH:18]=2)=[O:29])=[CH:4][C:3]=1[O:13][CH3:14]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
|
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])OC
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Name
|
|
Quantity
|
2.1 g
|
Type
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reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C(C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1[N+](=O)[O-])C=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |